molecular formula C2H3F3N4O B3059892 5-(Trifluoromethyl)-1H-tetrazole hydrate CAS No. 1390655-10-3

5-(Trifluoromethyl)-1H-tetrazole hydrate

Cat. No.: B3059892
CAS No.: 1390655-10-3
M. Wt: 156.07
InChI Key: YXGWPYUUBTVAEL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-tetrazole hydrate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-tetrazole hydrate typically involves the reaction of trifluoromethylating agents with tetrazole precursors. One common method includes the use of trifluoroacetic acid and sodium azide under controlled conditions to form the tetrazole ring, followed by hydration to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves precise control of temperature, pressure, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-tetrazole hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various trifluoromethyl-substituted tetrazoles, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

5-(Trifluoromethyl)-1H-tetrazole hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-tetrazole hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: Known for their use in pharmaceuticals and agrochemicals.

    Trifluoromethyl triazoles: Similar in structure and used in various chemical and biological applications.

Uniqueness

5-(Trifluoromethyl)-1H-tetrazole hydrate is unique due to its specific combination of a trifluoromethyl group and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

5-(Trifluoromethyl)-1H-tetrazole hydrate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

This compound features a trifluoromethyl group attached to a tetrazole ring, which contributes to its distinct physicochemical properties. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development and other applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties : Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain 5-substituted tetrazoles demonstrate antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Antiviral Activity : The compound has also been explored for its antiviral properties, particularly in inhibiting viral replication through interference with viral enzymes or host cell interactions.
  • Enzyme Inhibition : The tetrazole ring can act as a versatile pharmacophore, capable of modulating enzyme activity. This includes potential inhibition of enzymes involved in cancer progression and inflammation .

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits notable antibacterial activity. A study reported that derivatives with a symmetrical structure showed the highest inhibitory actions against Bacillus cereus and Pseudomonas aeruginosa. Specifically, one compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against E. coli .

Antidepressant Effects

Another area of investigation involves the antidepressant potential of tetrazole compounds. A specific derivative was shown to interact with the serotonin 5-HT1A receptor, suggesting a mechanism for its antidepressant effects through modulation of serotonin pathways . Molecular docking studies indicated favorable interactions between the tetrazole moiety and key amino acid residues in the receptor's active site.

Comparative Biological Activity Table

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AntiviralInterference with viral replication
Enzyme InhibitionModulation of enzyme activity
AntidepressantInteraction with serotonin receptors

Synthesis and Applications

This compound is synthesized through various methods, including microwave-assisted reactions that yield high purity and efficiency. Its applications extend beyond medicinal chemistry into materials science and agriculture due to its unique properties.

  • Drug Development : The compound is being investigated for use in developing new drugs targeting bacterial infections and mental health disorders.
  • Industrial Uses : Its unique chemical properties make it suitable for producing specialty chemicals that require high stability and reactivity.

Properties

IUPAC Name

5-(trifluoromethyl)-2H-tetrazole;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3N4.H2O/c3-2(4,5)1-6-8-9-7-1;/h(H,6,7,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGWPYUUBTVAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(F)(F)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390655-10-3
Record name 2H-Tetrazole, 5-(trifluoromethyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390655-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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